2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N7O3S2/c1-16-11(13-14-15-16)22-9-10(19)12-3-4-17-5-7-18(8-6-17)23(2,20)21/h3-9H2,1-2H3,(H,12,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXULWUSUAFOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCN2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide” typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole can be converted to a thioether by reacting with a suitable thiol.
Acetamide Formation: The thioether can then be reacted with an acylating agent to form the acetamide.
Piperazine Substitution: Finally, the piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Mechanism of Action
The compound's pharmacological potential can be attributed to its unique structural features, which include a tetrazole ring and a piperazine moiety. These components are known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
1.2 Therapeutic Uses
Research indicates that compounds containing the tetrazole structure often exhibit significant activity against a range of diseases, including cancer and infectious diseases. For instance, tetrazole derivatives have shown promise as inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which is crucial in cholesterol metabolism and has implications in cardiovascular diseases .
Antimicrobial Activity
2.1 Efficacy Against Pathogens
Studies have demonstrated that derivatives of tetrazole and piperazine possess notable antimicrobial properties. In particular, the incorporation of the tetrazole ring has been linked to enhanced antibacterial and antifungal activities compared to traditional antibiotics. For example, compounds structurally similar to this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) as low as 16 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-Tetrazole | C. albicans | 8 µg/mL |
Anticancer Research
3.1 Cytotoxicity Studies
The compound has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines have revealed that it can induce apoptosis and inhibit cell proliferation effectively. For instance, derivatives with similar structural motifs have been tested against human lung adenocarcinoma cells, showing promising results with IC50 values indicating effective cytotoxicity .
3.2 Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of the tetrazole ring is critical for maintaining high levels of activity against cancer cells. Modifications to the piperazine or sulfonyl groups can lead to variations in potency, demonstrating the importance of molecular design in optimizing therapeutic effects .
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound in drug development:
- Case Study 1: A study focusing on the synthesis and evaluation of tetrazole-containing compounds found that modifications to the piperazine unit significantly enhanced solubility and bioavailability, making them suitable candidates for oral administration .
- Case Study 2: Research on related compounds demonstrated their effectiveness against multidrug-resistant bacterial strains, indicating a potential role in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The following table compares key structural analogs:
Key Observations:
Pharmacological and Physicochemical Properties
- Methylsulfonyl Piperazine: This group in the target compound likely enhances solubility (via sulfonyl polarity) and metabolic stability compared to non-sulfonated piperazines (e.g., in ’s patented compounds).
- Thiophene vs. Methylsulfonyl : The thiophene-containing analog () may exhibit stronger π-π interactions in receptor binding, whereas the methylsulfonyl group could improve aqueous solubility.
Q & A
Q. What are the optimal synthetic routes for 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the tetrazole-thioether core followed by coupling with the piperazine-ethylacetamide moiety. Key steps include:
- Thioether formation : Reacting 1-methyl-1H-tetrazole-5-thiol with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperazine sulfonylation : Introducing the methylsulfonyl group via sulfonation of the piperazine ring using methanesulfonyl chloride in dichloromethane .
- Purification : Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
Critical Parameters : Temperature control (<50°C during sulfonylation), solvent selection (DMF for solubility), and catalyst use (e.g., pyridine for acid scavenging) .
Q. How is structural characterization of this compound performed to confirm purity and identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments (e.g., methyl groups on tetrazole at δ ~3.5 ppm, sulfonamide protons at δ ~7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₁N₇O₃S₂: 404.12) .
Q. What preliminary biological assays are recommended to screen its activity?
Methodological Answer:
- Kinase Inhibition Assays : Test against kinases (e.g., PI3K, JAK) using fluorescence polarization or ADP-Glo™ assays due to the piperazine-sulfonyl motif’s kinase-binding potential .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase active sites (e.g., ATP-binding pockets). Focus on hydrogen bonds between the sulfonyl group and conserved lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes .
- SAR Analysis : Compare with analogs (e.g., replacing tetrazole with triazole) to identify critical pharmacophores .
Q. How to resolve contradictory data in its pharmacological activity across studies?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phosphorylated targets) assays .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .
- Dose-Response Curves : Ensure IC₅₀ values are calculated across a 10-point dilution series to minimize variability .
Q. What strategies improve synthetic yield while minimizing byproducts?
Methodological Answer:
- Catalyst Optimization : Screen catalysts like Zeolite-Y or Pd/C for coupling steps to enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time for sulfonylation (e.g., 30 min at 100°C vs. 6h conventional) .
- Byproduct Tracking : Use TLC-MS to monitor intermediates and adjust stoichiometry (e.g., 1.2 eq. of methanesulfonyl chloride) .
Q. How does the methylsulfonyl-piperazine moiety influence pharmacokinetics?
Methodological Answer:
- LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity (expected LogP ~1.5 due to sulfonamide polarity) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify binding (%) and correlate with in vivo half-life .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
